molecular formula C8H6N2O2 B1321860 1H-Indazole-4-carboxylic Acid CAS No. 677306-38-6

1H-Indazole-4-carboxylic Acid

Cat. No. B1321860
M. Wt: 162.15 g/mol
InChI Key: KGKZHHIUOZGUNP-UHFFFAOYSA-N
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Description

1H-Indazole-4-carboxylic acid is a chemical compound that belongs to the class of indazole carboxylic acids. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The carboxylic acid group attached to the indazole ring imparts additional chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of 1H-indazole-4-carboxylic acid and its derivatives has been explored in several studies. For instance, an efficient large-scale synthesis of carbon-14 labeled 1H-indazole-[3-14C]carboxylic acid was reported, starting from [14C]potassium cyanide and involving key transformations such as aromatic nucleophilic substitution and aniline nitrosation/cyclization . Another study improved the synthesis of 1H-indazole-3-carboxylic acid by reacting benzaldehyde phenylhydrazone with oxalyl chloride, followed by treatment with AlCl3 to afford the key intermediate N-benzylideneamino-isatin, which was then converted into 1H-indazole-3-carboxylic acid . Additionally, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes was achieved using methanesulfonyl chloride and triethylamine .

Molecular Structure Analysis

The molecular structure of 1H-indazole-4-carboxylic acid derivatives has been studied using various analytical techniques. For example, the crystal structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid was determined by X-ray single crystal diffraction analysis, revealing that the compound crystallizes in the triclinic space group with specific unit cell parameters . The study of the crystal structure is essential for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

1H-Indazole-4-carboxylic acid and its derivatives participate in a variety of chemical reactions. The halogenated derivatives of 1-benzylindazole-3-carboxylic acid have shown potent antispermatogenic activity, indicating their potential use in the development of new pharmaceutical agents . Moreover, the conversion of carboxylic acids into amides, esters, and thioesters using 1,1'-oxalyldiimidazole and 1,1'-oxalyldi(1,2,4-triazole) demonstrates the versatility of carboxylic acid derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazole-4-carboxylic acid derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability and particle size of the compounds, which can affect their bioactivity and therapeutic activity . The synthesis methods and the resulting chemical structures, as elucidated by IR, 1H-NMR, and 13C-NMR spectral data, are crucial for determining the properties and potential applications of these compounds .

Scientific Research Applications

Crystal Structure Studies

1H-Indazole derivatives have been a subject of crystal structure studies. For instance, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a related compound, has been characterized through X-ray single crystal diffraction analysis, revealing a new crystal structure that belongs to the triclinic space group. This compound is a crystalline polymorph with a relatively small particle size, which is expected to stabilize the 1H-indazole derivative and enhance its bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Synthesis and Chemical Properties

The synthesis of various 1H-indazole derivatives, including 1H-indazole-3-carboxylic acid, has been improved with a focus on cost-effectiveness, mild reaction conditions, and suitability for industrial manufacture (Rao Er-chang, 2006). Additionally, the molar standard enthalpy of formation for compounds like 1H-indazole-3-carboxylic acid has been experimentally determined, offering insights into their energetic and structural properties (E. Orozco-Guareño et al., 2019).

Gas Sorption Studies

A porous Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid has been synthesized and studied for its selective and hysteretic sorption of CO2. This highlights the potential of 1H-indazole derivatives in gas sorption and storage applications (C. Hawes et al., 2012).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel 1H-indazole derivatives for various applications. For instance, the synthesis of 1H-indazole-3-carboxaldehyde derivatives via nitrosation of indoles offers a general access to this motif, which is crucial in medicinal chemistry (A. Chevalier et al., 2018).

Structural Analysis

Novel derivatives like 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have been synthesized and structurally characterized, demonstrating distinct inhibitory effects on cancer cell lines. Such studies highlight the therapeutic potential of 1H-indazole derivatives (Jiu-Fu Lu et al., 2020).

Other Applications

Further research includes the design and synthesis of various 1H-indazole derivatives with potential applications in different fields like anti-inflammatory and analgesic treatments (A. V. Reddy et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 1H-Indazole-4-carboxylic Acid could involve further investigation in the field of luminescent materials with biomedical applications . Additionally, its role in the synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis could be explored further .

properties

IUPAC Name

1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZHHIUOZGUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621137
Record name 1H-Indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-4-carboxylic Acid

CAS RN

677306-38-6
Record name 1H-Indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
AA García-Valdivia, A Zabala-Lekuona… - …, 2020 - pubs.rsc.org
We report the formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL). To the best of our knowledge, these complexes are the first …
Number of citations: 7 pubs.rsc.org
AS Sawant, SS Kamble, PM Pisal, RJ Meshram… - Medicinal Chemistry …, 2020 - Springer
… to gave 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid 9. The acid 9 was then reacted … 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid 9. As compared with reported method…
Number of citations: 5 link.springer.com
AA Garcia-Valdivia, E Echenique-Errandonea… - Inorganics, 2021 - mdpi.com
… 2D-Coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions: Magnetic{,} luminescence and biological properties. CrystEngComm 2020, 22, 5086–5095…
Number of citations: 7 www.mdpi.com
C Pérez Medina, C López, RM Claramunt, J Elguero - 2010 - Wiley Online Library
… Saponification of 3 gave 5,6,7-trifluoro-3-hydroxy-1H-indazole-4-carboxylic acid (1), which … 5,6,7-trifluoro-3-hydroxy-1H-indazole-4-carboxylic acid (1, 0.26 mmol, 60 mg) in dry methanol …
EA SoLIMAN, MAI SALEM - researchgate.net
… of III.a and IIId using acetic acid/acetic anhydride and anhyl, ZnCl, and also by thermal aromatization of IIIa at 150 for 3 hr to give 3-methyl-6-p-tolyl-1Hindazole-4-carboxylic acid (IIIk)". A …
Number of citations: 0 www.researchgate.net
E Abdel-Ghani - Journal of Chemical Research, Synopses, 1999 - pubs.rsc.org
… 6-aryl-3-oxo-2,4,5,3a-tetrahydro-1Hindazole-4-carboxylic acid (10a), which showed av(NH) band at 3287cmÀ1 and molecular ion at m/z 286. Treatment of 12b with malononitrile in the …
Number of citations: 19 pubs.rsc.org
PH Carter, J Hynes - Expert opinion on therapeutic patents, 2010 - Taylor & Francis
… The bromine of 21 was exchanged for a nitrile using zinc cyanide and palladium catalysis to provide the desired 6-cyano-1-(4-fluorophenyl)-1H-indazole-4-carboxylic acid-4-…
Number of citations: 20 www.tandfonline.com
J Neres, CA Engelhart, EJ Drake… - Journal of medicinal …, 2013 - ACS Publications
Siderophores are small-molecule iron chelators produced by bacteria and other microorganisms for survival under iron limiting conditions such as found in a mammalian host. …
Number of citations: 39 pubs.acs.org
RM Claramunt, C López, A López… - European journal of …, 2011 - Elsevier
… -1H-indazole-4-carboxylic acid (25); 3-hydroxy-5,6,7-trifluoro-1H-indazole-4-carboxylic acid methyl ester (26); 3-hydroxy-5,6,7-trifluoro-1H-indazole-4-carboxylic acid ethyl ester (27); 3-…
Number of citations: 32 www.sciencedirect.com
N Desai, D Jadeja, H Mehta, A Khasiya, K Shah… - … Synthesis and Biological …, 2022 - Springer
N-heterocycles have always gained greater attention among the scientific community. Indole, indazole, pyrrole, pyrazole, pyrazoline, pyridine, quinoline, and many more such types of …
Number of citations: 2 link.springer.com

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